9-Bromo-9-phenylfluorene

Synthetic methodology Process chemistry Protecting group reagent

Conventional protecting groups (trityl) fail under acidic conditions, and unsubstituted fluorene monomers cause aggregation-induced efficiency losses in OLED devices. 9-Bromo-9-phenylfluorene eliminates both failure modes through its rigid 9-phenylfluorene architecture. • Pf N-protecting group withstands 6,000× stronger acidic conditions than trityl, preserving enantiopurity in α-amino carbonyl synthesis. • 9-Phenyl substituent suppresses molecular aggregation in spiro-OLED films, improving color purity and luminous efficiency. • Validated 84% lab-scale yield (Org. Synth.), scalable to multi-kg with 82% total yield and 99% GC purity, ensuring predictable bulk supply.

Molecular Formula C19H13Br
Molecular Weight 321.2 g/mol
CAS No. 55135-66-5
Cat. No. B018599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-9-phenylfluorene
CAS55135-66-5
Synonyms9-Bromo-9-phenyl-9H-fluorene;  9-Phenylfluorenyl Bromide;  NSC 28079
Molecular FormulaC19H13Br
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br
InChIInChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
InChIKeyHYQXNCDBSALQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-9-phenylfluorene Core Identity


9-Bromo-9-phenylfluorene is a bifunctional organic intermediate characterized by a rigid fluorene backbone bearing both a reactive bromine atom and a sterically demanding phenyl group at the 9-position . It serves as a critical building block in two principal domains: (1) as a precursor for N-protection in enantioselective synthesis via the 9-phenylfluorenyl (Pf) group, and (2) as a key monomer for constructing spiro and polyfluorene architectures in OLED and organic semiconductor materials . Standard commercial specifications include >96% purity by GC, melting point 98–102°C, and molecular weight 321.21 g/mol, with the compound typically supplied as a light orange to yellow crystalline solid .

Pf protection

Precursor for 9-phenylfluorenyl (Pf) N-protecting group in enantiospecific synthesis

OLED monomer

Building block for spirobifluorene and polyfluorene architectures in organic electronics

Purity grade

Supplied as crystalline solid with high purity suitable for reproducible cross-coupling and protection chemistry

Why 9-Bromo-9-phenylfluorene Is Irreplaceable


Substitution with simpler analogs such as 9-bromofluorene (lacking the 9-phenyl group) or trityl-based protecting reagents introduces quantifiable performance deficits that cannot be remedied by downstream adjustments. The 9-phenyl substituent on 9-bromo-9-phenylfluorene provides both enhanced steric bulk to suppress molecular aggregation in solid-state OLED films and a resonance-stabilized carbocation intermediate that underpins its exceptional acid stability relative to trityl-based systems [1]. The Pf protecting group derived from this compound has been demonstrated to prevent racemization in α-amino carbonyl compounds during asymmetric synthesis, a property directly attributable to the rigid, sterically demanding fluorene framework that cannot be replicated by trityl or benzyl protecting groups [2]. Consequently, generic replacement with 9-bromofluorene or trityl bromide would compromise either morphological film stability in optoelectronic applications or enantiopurity retention in synthetic peptide chemistry.

9-bromofluorene Lacks 9-phenyl steric bulk; may reduce amorphous film stability in OLED applications.
Trityl reagents Offer significantly lower acid stability; intermediate survival during acidic workups may differ.
Generic protecting groups Steric and electronic profile may not prevent racemization in α-amino carbonyl compounds as effectively.

9-Bromo-9-phenylfluorene Comparative Performance


Synthetic Yield Benchmark

9-Bromo-9-phenylfluorene has been synthesized via two well-characterized routes with fully reported yields and purity metrics, providing a reproducible benchmark for procurement specifications. The peer-reviewed Organic Syntheses procedure yields 84% with recrystallization to high purity [1], while a scalable industrial protocol achieves 82% total yield at multi-kilogram scale with 99% GC purity . These yields are directly comparable to the synthesis of simpler 9-bromofluorene from fluorene and NBS (typically 70–85%), demonstrating that the additional 9-phenyl substitution does not impose a yield penalty despite the increased molecular complexity and functional value.

Synthetic Yield Benchmark
Direct head-to-head
84% (Org. Synth.) / 82% (industrial) isolated yield vs. 70–85% for unsubstituted 9-bromofluorene
Comparable yield range; 9-phenyl substitution does not impose synthetic penalty
Two-step sequence via 9-phenyl-9-fluorenol; HBr bromination
Synthetic methodology Process chemistry Protecting group reagent

9-Position Bromine Cross-Coupling Versatility

9-Bromo-9-phenylfluorene provides a uniquely positioned reactive handle at the sp³-hybridized 9-carbon of the fluorene core. This placement distinguishes it from 2-bromofluorene or 2,7-dibromofluorene, where bromine substituents reside on the aromatic periphery. The 9-bromine atom enables construction of spirobifluorene architectures via cross-coupling with 2-bromobiphenyl derivatives , and facilitates introduction of the 9-phenylfluorenyl protecting group onto amines, acids, alcohols, sulfonamides, amides, and thiols [1]. Theoretical studies indicate that 9-position substitution on fluorene effectively modulates HOMO and LUMO energy levels, enabling systematic tuning of charge injection and transport properties in OLED devices .

9-Position Br Cross-Coupling
Class-level inference
sp³ Br at 9-position enables orthogonal reactivity vs. aryl bromides; supports sequential functionalization
Enables spiro-center formation and tandem coupling strategies
Suzuki-Miyaura conditions; distinct from 2- or 2,7-dibromofluorene
OLED materials Spiro compounds Cross-coupling

Acid Stability: Pf vs. Trityl Protection

The 9-phenylfluorenyl (Pf) protecting group installed via 9-bromo-9-phenylfluorene is quantitatively reported to be 6,000 times more stable to acid hydrolysis than the commonly used trityl (Trt) protecting group [1]. This exceptional stability enables Pf-protected amino acid derivatives to survive acidic conditions that would readily cleave trityl groups, making the reagent invaluable in complex multi-step syntheses where selective deprotection is critical. Additionally, the Pf group prevents racemization in α-amino compounds during enantiospecific synthesis, a property directly linked to the rigid fluorene framework and steric bulk [2]. When cleavage is ultimately required, the Pf group can be removed with TFA in acetonitrile [3].

Acid Stability: Pf vs. Trityl
Direct head-to-head
Pf group ~6,000× more stable to acid hydrolysis than trityl (Trt)
Supports acid-stable intermediate survival during multi-step synthesis
Quantified under acidic hydrolysis; Pf removable with TFA/MeCN when needed
Peptide synthesis Protecting groups Acid lability

Pf Group Installation Efficiency

The installation of the Pf protecting group using 9-bromo-9-phenylfluorene has undergone methodological evolution that procurement specialists should note. The traditional standard protocol employs 9-bromo-9-phenylfluorene with K₃PO₄ and Pb(NO₃)₂ as a bromide scavenger, but this procedure often requires multiple days and produces variable yields [1]. An improved lead-free alternative method using K₃PO₄ and nitromethane has been developed, addressing environmental and reproducibility concerns while maintaining effective Pf group installation [2]. Additionally, researchers have demonstrated that using 9-chloro-9-phenylfluorene with AgNO₃ and N-methylmorpholine enables rapid protection (minutes to hours rather than days) in near-quantitative yields [1].

Pf Installation Efficiency
Cross-study comparable
9-Chloro-9-phenylfluorene method: near-quantitative yield, minutes vs. days for traditional bromide route
Faster, higher-yielding alternative reported; informs method selection
Lead-free protocol with K₃PO₄/nitromethane also available
Protecting group methodology Green chemistry Process optimization

OLED Film Morphological Stability

Materials constructed from the 9-phenylfluorene core exhibit superior morphological stability in OLED device fabrication compared to unsubstituted fluorene analogs. The 9-phenyl substituent increases steric hindrance and extends conjugation, suppressing undesirable close intermolecular packing and facilitating the formation of stable amorphous thin films . This property is critical for blue-emitting OLED devices, where molecular aggregation leads to exciplex formation, color impurity, and reduced luminous efficiency. Spiro compounds derived from 9-bromo-9-phenylfluorene via cross-coupling effectively suppress aggregation, improving blue-light color purity and device efficiency . In contrast, unsubstituted polyfluorenes are susceptible to aggregation and keto-defect formation during device operation, degrading color stability.

OLED Film Morphology
Class-level inference
9-Phenylfluorene-based materials form stable amorphous films; aggregation and exciplex formation suppressed
Supports color-purity retention in blue OLED devices
Data to verify; thin-film deposition context
OLED Amorphous film stability Blue emission

9-Bromo-9-phenylfluorene Applications


Acid-Stable N-Protection for Enantiospecific Synthesis

9-Bromo-9-phenylfluorene is the reagent of choice for installing the 9-phenylfluorenyl (Pf) N-protecting group on amino acids and their derivatives. With 6,000× greater acid stability than trityl protection , Pf-protected intermediates survive acidic workups and selective deprotection sequences that would cleave Trt groups. The Pf group also prevents racemization in α-amino carbonyl compounds during asymmetric synthesis , making it essential for producing enantiopure pharmaceutical intermediates. Specific applications include N-(9-(9-phenylfluorenyl))-L-alaninal and N-(9-phenylfluoren-9-yl)-L-serine synthesis [1], as well as protection of the γ-carboxy group of glutamic acid in peptide synthesis with better stability than trityl [2].

Spirobifluorene-Based Blue OLED Materials

9-Bromo-9-phenylfluorene serves as a critical monomer for constructing spirobifluorene architectures used in high-efficiency blue OLED devices. The 9-position bromine enables Suzuki-Miyaura cross-coupling with 2-bromobiphenyl derivatives to form spiro centers . The resulting spiro-linked materials suppress molecular aggregation and exciplex formation, improving color purity and luminous efficiency . Fluorene-based materials derived from this intermediate function as hole-transport layers, emissive-layer hosts, and blue emitters in OLED stacks [1]. Triarylamine compounds synthesized from this building block have been patented for organic electroluminescent device applications, demonstrating improved voltage and efficiency characteristics .

Polyfluorene Conjugated Polymers for Organic Electronics

9-Bromo-9-phenylfluorene is employed as an end-capping or chain-termination monomer in the synthesis of polyfluorene-based conjugated polymers. The 9-phenyl substituent enhances thermal stability and prevents undesirable keto-defect formation during device operation compared to unsubstituted polyfluorenes . Bipolar host materials constructed from this fluorene skeleton achieve balanced electron and hole injection, with broad application in high-efficiency phosphorescent OLEDs and thermally activated delayed fluorescence (TADF) devices . The bromine atom serves as a reactive site for introducing various functional groups via coupling reactions, enabling systematic tuning of polymer electronic properties for specific device architectures [1].

Industrial-Scale High-Yield Synthesis

For kilo-to-ton scale procurement, 9-bromo-9-phenylfluorene offers well-characterized, reproducible synthetic protocols with documented yields. The Organic Syntheses validated procedure delivers 84% yield at laboratory scale , while industrial multi-kilogram processes achieve 82% total yield with 99% GC purity . Both routes proceed from commercially available fluorenone and bromobenzene via 9-phenyl-9-fluorenol intermediate. The robust two-step sequence (PhLi addition followed by HBr bromination) has been optimized for multi-kilogram production without yield erosion, ensuring supply chain reliability and cost predictability for industrial-scale OLED material manufacturing or pharmaceutical intermediate production [1].

Application
Selection Property
Validation Focus
Pf N-protection in asymmetric synthesis
Acid-stable protecting group (Pf) with documented stability advantage over trityl
Enantiopurity retention under acidic workup
Spiro-monomer for blue OLED emitters
9-Position reactive handle for spiro-center construction
Amorphous film stability and color purity
End-capping monomer for polyfluorene polymers
Thermal stability and keto-defect suppression vs. unsubstituted fluorenes
Balanced charge injection in TADF devices
Multi-kg intermediate synthesis
Documented high-yield protocol with reproducible purity
Supply chain reliability and cost predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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